molecular formula C22H30N4O5S B232278 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide

Katalognummer B232278
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: ZOKFQLHYKCPONY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as TAK-715 and is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

TAK-715 exerts its pharmacological effects by inhibiting the p38 MAPK pathway. The p38 MAPK pathway is activated in response to various stress stimuli, including inflammatory cytokines, oxidative stress, and DNA damage. Activation of this pathway leads to the production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to the pathogenesis of various diseases. TAK-715 inhibits the activity of p38 MAPK by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
TAK-715 has been shown to have various biochemical and physiological effects. In cancer cells, TAK-715 inhibits the activity of p38 MAPK, leading to the inhibition of cell proliferation and induction of apoptosis. In autoimmune disorders, TAK-715 reduces the production of pro-inflammatory cytokines and prevents tissue damage. In inflammatory diseases, TAK-715 reduces the production of inflammatory cytokines and improves symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of TAK-715 is its high potency and specificity for the p38 MAPK pathway. This makes it an ideal tool for studying the role of this pathway in various diseases. However, one of the limitations of TAK-715 is its potential off-target effects. TAK-715 has been shown to inhibit other kinases, including JNK and ERK, at high concentrations, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research on TAK-715. One direction is to further elucidate the molecular mechanisms underlying its pharmacological effects. This may involve identifying its downstream targets and signaling pathways. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the development of more potent and specific p38 MAPK inhibitors may provide new opportunities for the treatment of various diseases.

Synthesemethoden

The synthesis of TAK-715 involves several steps, starting with the reaction of 2-methoxybenzoyl chloride with N-(3-aminopropyl)piperazine to form 2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide. This intermediate is then reacted with sulfuryl chloride to form 5-(sulfonyloxy)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide, which is subsequently treated with sodium azide to form 5-(azidosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide. Finally, the azide group is reduced using palladium on carbon to yield TAK-715.

Wissenschaftliche Forschungsanwendungen

TAK-715 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, TAK-715 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In autoimmune disorders, TAK-715 has been shown to reduce inflammation and prevent tissue damage. In inflammatory diseases, TAK-715 has been shown to reduce the production of inflammatory cytokines and improve symptoms.

Eigenschaften

Molekularformel

C22H30N4O5S

Molekulargewicht

462.6 g/mol

IUPAC-Name

2-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C22H30N4O5S/c1-30-18-6-4-17(5-7-18)26-14-12-25(13-15-26)11-3-10-24-22(27)20-16-19(32(23,28)29)8-9-21(20)31-2/h4-9,16H,3,10-15H2,1-2H3,(H,24,27)(H2,23,28,29)

InChI-Schlüssel

ZOKFQLHYKCPONY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC

Kanonische SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.